An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and metabolic context of 1-Methyluric Acid-d3. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in pharmacokinetic and toxicological studies of methylxanthines like caffeine and theophylline.
Core Physicochemical Data
1-Methyluric Acid-d3 is the deuterated analog of 1-Methyluric acid, where the three hydrogen atoms of the N1-methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | 1-(Methyl-d3)uric Acid; 7,9-Dihydro-1-(methyl-d3)-1H-purine-2,6,8(3H)-trione | [1][2] |
| CAS Number | 1189480-64-5 | [3] |
| Molecular Formula | C₆H₃D₃N₄O₃ | |
| Molecular Weight | 185.16 g/mol | |
| Appearance | Brownish Yellow Solid | |
| Solubility | H₂O : 1 mg/mL (5.40 mM) with sonication and heating to 60°C. DMSO : < 1 mg/mL (Slightly soluble to insoluble). | |
| Storage Conditions | 2-8°C in a refrigerator. | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | Typically ≥95% deuterium incorporation. | |
| LogP (Crippen, estimated) | -3.203 (for non-deuterated form) | |
| InChI Key | QFDRTQONISXGJA-FIBGUPNXSA-N | |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |
Experimental Protocols
The characterization and quantification of 1-Methyluric Acid-d3 rely on robust analytical techniques. The primary methods are employed to confirm its identity, purity, and isotopic enrichment.
Purity and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for verifying the molecular weight and purity of 1-Methyluric Acid-d3.
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Objective: To confirm the mass of the deuterated compound and assess its purity by separating it from non-deuterated analogs and other potential impurities.
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Methodology:
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Sample Preparation: A stock solution of 1-Methyluric Acid-d3 is prepared in an appropriate solvent (e.g., a small amount of ammonium hydroxide in water to aid solubility). This stock is then diluted to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase.
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Chromatography: A reversed-phase HPLC method is typically used.
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Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile or Methanol.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 1-5 µL.
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Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).
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Ionization Mode: Negative ion mode is often preferred for uric acid derivatives.
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Detection: The instrument monitors for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻. For 1-Methyluric Acid-d3, this corresponds to an m/z of approximately 184.07, confirming the incorporation of three deuterium atoms compared to the non-deuterated m/z of 181.05.
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Data Analysis: Purity is assessed by integrating the area of the primary analyte peak in the chromatogram. Isotopic enrichment is confirmed by the mass spectrum, which should show a dominant peak at the expected deuterated mass.
Isotopic Enrichment Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.
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Objective: To verify that the deuterium atoms are located on the N1-methyl group as intended.
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Methodology:
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Sample Preparation: A sufficient amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as DMSO-d₆.
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¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the N1-methyl protons (which appears around δ ~3.0-3.3 ppm in the non-deuterated compound) will be absent or significantly diminished, confirming successful deuteration.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, providing definitive proof of the label's presence and location.
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Data Analysis: The absence of the key proton signal in the ¹H NMR spectrum is the primary indicator of high isotopic enrichment at the target position.
Mandatory Visualizations
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric Acid is a terminal metabolite of caffeine and theophylline. Its formation is a two-step enzymatic process involving key enzymes from drug metabolism pathways.
Caption: Metabolic conversion of caffeine to 1-Methyluric Acid.
Experimental Workflow for Quantification
The use of 1-Methyluric Acid-d3 as an internal standard is crucial for accurately quantifying its non-deuterated counterpart in biological samples. The workflow below illustrates this process.
Caption: Analytical workflow using 1-Methyluric Acid-d3 as an internal standard.
